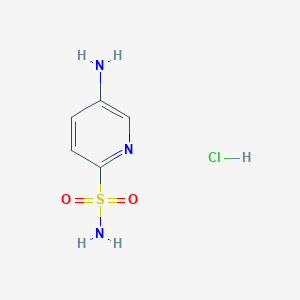![molecular formula C11H10F2N2OS B2626336 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine CAS No. 794578-70-4](/img/structure/B2626336.png)
4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups. It has a phenyl group (a ring of six carbon atoms, typical in many organic compounds), attached to which is a difluoromethoxy group (a carbon atom bonded to two fluorine atoms and an oxygen atom). This phenyl group is further connected to a thiazol group (a five-membered ring containing nitrogen and sulfur atoms) which also has a methyl group (a carbon atom bonded to three hydrogen atoms) and an amine group (a nitrogen atom bonded to hydrogen atoms or carbon groups) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would likely introduce some polarity to the molecule, and the presence of the nitrogen and sulfur atoms in the thiazol ring could potentially allow for hydrogen bonding .
Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from the structure of the compound. For example, the presence of the difluoromethoxy group could potentially make the compound somewhat polar, affecting its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry :
- Enantiomerically pure 1,3-thiazole-thiones, closely related to the compound , have been synthesized, demonstrating the potential of thiazole derivatives in stereochemically controlled organic synthesis (Gebert & Heimgartner, 2002).
Antifungal Activity and Molecular Docking :
- Studies have shown that thiazole derivatives exhibit promising antifungal activities. For example, certain oxadiazole-thione derivatives demonstrated significant antifungal effects against various fungal pathogens, which can be crucial for developing new antifungal agents (Nimbalkar et al., 2016).
Molecular and Electronic Structure Investigation :
- Research on thiazol-2-amine derivatives provides insights into their molecular geometry and electronic structure, which are fundamental for understanding their chemical properties and potential applications (Özdemir et al., 2009).
Antimicrobial Activity :
- Certain thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential use of thiazole compounds in combating microbial infections (Rajanarendar et al., 2004).
Anticancer Evaluation :
- Thiazol-4-amine derivatives have been tested for their anticancer activity against various human cancer cell lines, indicating the potential role of thiazole compounds in cancer treatment (Yakantham et al., 2019).
Heterocyclic Synthesis and Functionality :
- Syntheses of diverse thiazole derivatives, including azothiazole and pyrazolo-pyrimidine compounds, have been reported. These compounds can serve as building blocks for various pharmaceuticals and functional materials (Abdelhamid et al., 2010).
Spectroscopic and Photophysical Properties :
- Research on 5-N-Arylamino-4-methylthiazoles revealed their absorption and luminescence properties, which could be significant for applications in materials science and photophysical studies (Murai et al., 2017).
Corrosion Inhibition Studies :
- Quantum chemical and molecular dynamics simulations on thiazole derivatives have provided insights into their corrosion inhibition performances, crucial for industrial applications (Kaya et al., 2016).
Coordination Compounds Synthesis :
- Thiazol-2-yl-amine derivatives have been used to synthesize coordination compounds with metals like cobalt, nickel, and copper. These compounds could be important in catalysis and materials science (Ramírez-Trejo et al., 2010).
Dye Synthesis and Applications :
- Thiazole-based azo dyes have been synthesized and applied to textiles, demonstrating the utility of thiazole derivatives in the dyeing industry and materials science (Modi & Patel, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-2-4-8(5-3-7)16-10(12)13/h2-5,10H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHATARQKDPFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)
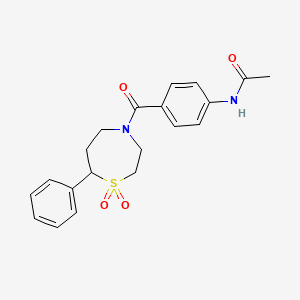

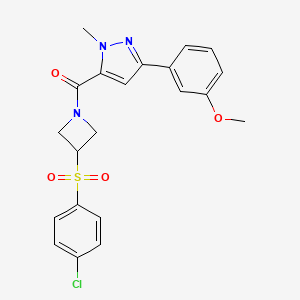
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)
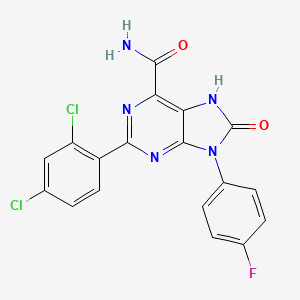
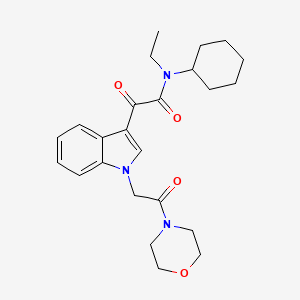
![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)
